N-(tert-Butoxycarbonyloxy)phthalimide
Overview
Description
N-(tert-Butoxycarbonyloxy)phthalimide is an organic compound with the chemical formula C13H13NO5. It is a derivative of phthalimide and is commonly used as a reagent in chemical synthesis studies . This compound is known for its role as an oxygen scavenger in the synthesis of amino acids .
Mechanism of Action
Target of Action
N-(tert-Butoxycarbonyloxy)phthalimide, also known as Carbonic Acid tert-Butyl Phthalimido Ester, is primarily used in chemical synthesis studies
Mode of Action
It is known as a t-Boc reagent, commonly used in the protection and deprotection of amines in organic synthesis .
Biochemical Pathways
As a t-boc reagent, it plays a crucial role in the synthesis of complex organic compounds, including peptides and other nitrogen-containing compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the context of its use in chemical synthesis . In the context of peptide synthesis, for example, it can aid in the formation of peptide bonds without unwanted side reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For instance, it is typically stored under inert gas at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(tert-Butoxycarbonyloxy)phthalimide can be synthesized through the reaction of phthalimide with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves large-scale reactions using similar reagents and conditions as those in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butoxycarbonyloxy)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxycarbonyloxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalimide and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted phthalimide derivative.
Hydrolysis: The major products are phthalimide and tert-butyl alcohol.
Scientific Research Applications
N-(tert-Butoxycarbonyloxy)phthalimide is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in the synthesis of amino acids and other organic compounds.
Biology: The compound is used in studies involving protein modification and peptide synthesis.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
- N-(tert-Butoxycarbonyl)-2-bromoaniline
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- N-(2-Hydroxyethyl)phthalimide
Comparison: N-(tert-Butoxycarbonyloxy)phthalimide is unique due to its specific use as an oxygen scavenger and its role in the synthesis of amino acids. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity under various conditions .
Properties
IUPAC Name |
tert-butyl (1,3-dioxoisoindol-2-yl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-13(2,3)18-12(17)19-14-10(15)8-6-4-5-7-9(8)11(14)16/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWXBNWFVFOQAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165090 | |
Record name | tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15263-20-4 | |
Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 1,1-dimethylethyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15263-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL N-(1,3-DIHYDRO-1,3-DIOXOISOINDOLYL) CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94H4RD93T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-(tert-Butoxycarbonyloxy)phthalimide in scientific research?
A1: this compound serves as a reagent for protecting amino acids as tert-butyl carbamates. [] This protection is crucial during peptide synthesis to prevent unwanted side reactions involving the amino group.
Q2: What are the reported physical properties of this compound that are relevant to researchers?
A2: The provided research states that this compound has a melting point of 118 °C (with decomposition). [] In terms of solubility, it dissolves in tert-butanol and tetrahydrofuran (THF) but is insoluble in water. [] This information is crucial for researchers when designing reaction conditions and purification protocols involving this reagent.
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